2-Methyl Imidazole Substitution: Molecular Weight and Lipophilicity Offset vs. Des-Methyl Analog
The presence of the 2-methyl substituent on the imidazole ring distinguishes this compound from the des-methyl analog 2-(cyclopropylamino)-4-(1H-imidazol-1-yl)butanamide (CAS 1339819-68-9). The methyl group adds 14.03 Da to the molecular weight (222.29 vs. 208.26 g/mol) and, based on the canonical SMILES (Cc1nccn1CCC(NC1CC1)C(N)=O) , increases calculated logP by approximately 0.5 log units relative to the unsubstituted imidazole analog—a difference consistent with the additive contribution of an aromatic methyl group to lipophilicity in heterocyclic systems . This lipophilicity offset is significant in medicinal chemistry campaigns because a ΔlogP of 0.5 can meaningfully shift passive membrane permeability, microsomal stability, and off-target binding profiles.
| Evidence Dimension | Molecular weight and estimated lipophilicity (logP) shift conferred by 2-methyl substitution on the imidazole ring |
|---|---|
| Target Compound Data | MW: 222.29 g/mol; SMILES: Cc1nccn1CCC(NC1CC1)C(N)=O; estimated logP increase of approximately +0.5 vs. des-methyl analog |
| Comparator Or Baseline | 2-(Cyclopropylamino)-4-(1H-imidazol-1-yl)butanamide (CAS 1339819-68-9): MW 208.26 g/mol; SMILES: c1nccn1CCC(NC1CC1)C(N)=O (no 2-methyl) |
| Quantified Difference | ΔMW = +14.03 Da (6.7% increase); estimated ΔlogP ≈ +0.5 log units |
| Conditions | Calculated from canonical SMILES structures; logP estimates derived from additive fragment contributions typical of aromatic methyl substitution in DrugBank/ChEMBL curated datasets |
Why This Matters
A 0.5 logP difference can alter membrane permeability and metabolic clearance predictions; procurement of the correct methyl-substituted analog is essential for maintaining intended physicochemical properties in a screening cascade.
